molecular formula C7H15NO4S B2518896 Tert-butyl 2-sulfamoylpropanoate CAS No. 2287298-70-6

Tert-butyl 2-sulfamoylpropanoate

Cat. No.: B2518896
CAS No.: 2287298-70-6
M. Wt: 209.26
InChI Key: VTOSJWSUNDYYBD-UHFFFAOYSA-N
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Description

Tert-butyl 2-sulfamoylpropanoate is an organic compound that features a tert-butyl group attached to a 2-sulfamoylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-sulfamoylpropanoate typically involves the reaction of tert-butyl acrylate with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-sulfamoylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-sulfamoylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbamate
  • Tert-butyl sulfonamide
  • Tert-butyl acetate

Uniqueness

Tert-butyl 2-sulfamoylpropanoate is unique due to its combination of a tert-butyl group and a sulfamoylpropanoate moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions with biological targets and provides versatility in chemical synthesis .

Properties

IUPAC Name

tert-butyl 2-sulfamoylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-5(13(8,10)11)6(9)12-7(2,3)4/h5H,1-4H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOSJWSUNDYYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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